molecular formula C25H50N10O8 B13790838 N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide) CAS No. 94291-94-8

N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)

Cat. No.: B13790838
CAS No.: 94291-94-8
M. Wt: 618.7 g/mol
InChI Key: HURKJUXBPGMIHC-UHFFFAOYSA-N
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Description

“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a spirocyclic core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the hydrazino and oxopropyl groups via nucleophilic substitution or addition reactions.
  • Coupling of the beta-alaninohydrazide moieties through peptide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can undergo various chemical reactions, including:

    Oxidation: The hydrazino groups can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The oxopropyl groups can be reduced to alcohols or amines.

    Substitution: The spirocyclic core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield azo compounds.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can introduce various functional groups into the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its hydrazino groups can form covalent bonds with specific amino acid residues in proteins.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of hydrazino and oxopropyl groups suggests possible activity as an enzyme inhibitor or drug candidate.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” depends on its specific application. For example:

  • As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
  • As a drug candidate, it may interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide): can be compared with other spirocyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of “N,N’-(2,4,8,10-Tetraoxaspiro(55)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” lies in its combination of a spirocyclic core with multiple hydrazino and oxopropyl groups

Properties

CAS No.

94291-94-8

Molecular Formula

C25H50N10O8

Molecular Weight

618.7 g/mol

IUPAC Name

3-[3-[3-[3-[bis(3-hydrazinyl-3-oxopropyl)amino]propyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide

InChI

InChI=1S/C25H50N10O8/c26-30-19(36)5-11-34(12-6-20(37)31-27)9-1-3-23-40-15-25(16-41-23)17-42-24(43-18-25)4-2-10-35(13-7-21(38)32-28)14-8-22(39)33-29/h23-24H,1-18,26-29H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39)

InChI Key

HURKJUXBPGMIHC-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)CCCN(CCC(=O)NN)CCC(=O)NN)COC(OC2)CCCN(CCC(=O)NN)CCC(=O)NN

Origin of Product

United States

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